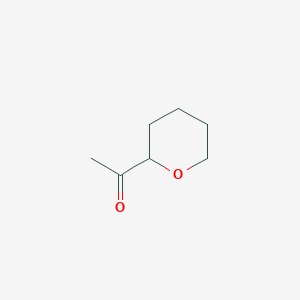

1-(tetrahydro-2H-pyran-2-yl)ethanone

Description

The exact mass of the compound Ethanone, 1-(tetrahydro-2H-pyran-2-yl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(tetrahydro-2H-pyran-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(tetrahydro-2H-pyran-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(oxan-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-6(8)7-4-2-3-5-9-7/h7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJLCQLDAGLUSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00487372 | |

| Record name | Ethanone, 1-(tetrahydro-2H-pyran-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00487372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62737-48-8 | |

| Record name | Ethanone, 1-(tetrahydro-2H-pyran-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00487372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(oxan-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Solubility and Miscibility Profiling of 1-(Tetrahydro-2H-pyran-2-yl)ethanone in Organic Solvents: Predictive Models and Empirical Validation

Executive Summary

In advanced process chemistry and drug development, the solvent environment dictates reaction kinetics, thermodynamic stability, and isolation efficiency. 1-(Tetrahydro-2H-pyran-2-yl)ethanone (CAS 4303-15-5), a versatile oxygenated heterocyclic building block, presents a unique solvation profile. Because it is typically a liquid at standard ambient temperature and pressure (SATP), its "solubility" in organic solvents is often a question of liquid-liquid miscibility. However, determining its exact phase boundaries—especially solid-liquid equilibrium at sub-ambient temperatures for crystallization, or liquid-liquid phase separation in anti-solvent systems—requires rigorous thermodynamic profiling.

This whitepaper provides an authoritative guide to predicting and empirically validating the solubility of 1-(tetrahydro-2H-pyran-2-yl)ethanone in organic solvents, utilizing Hansen Solubility Parameters (HSP) and self-validating shake-flask methodologies.

Structural Analysis & Thermodynamic Profiling (HSP)

The Causality of Solvation

The chemical structure of 1-(tetrahydro-2H-pyran-2-yl)ethanone features a tetrahydropyran (THP) ring coupled with an acetyl group. This creates a highly specific intermolecular interaction profile:

-

Dispersion: The aliphatic THP ring provides significant van der Waals bulk.

-

Polarity: The carbonyl group introduces a strong dipole moment.

-

Hydrogen Bonding: Both the ether oxygen of the THP ring and the carbonyl oxygen act as bidentate hydrogen-bond acceptors. Crucially, the molecule lacks hydrogen-bond donors.

To predict its behavior across a dielectric continuum of solvents, we utilize Hansen Solubility Parameters (HSP). HSP divides the total cohesive energy of a liquid into three distinct intermolecular forces: atomic dispersion (

By calculating the HSP Distance (

Quantitative Predictive Data

Using group contribution theory, we can estimate the HSP for 1-(tetrahydro-2H-pyran-2-yl)ethanone and predict its compatibility with standard organic solvents.

Table 1: Estimated Hansen Solubility Parameters for 1-(tetrahydro-2H-pyran-2-yl)ethanone

| Parameter | Estimated Value (MPa^1/2) | Structural Contribution Rationale |

| 16.8 | Tetrahydropyran ring provides moderate-to-high dispersive interactions. | |

| 9.2 | Carbonyl dipole moment significantly elevates polar interactions. | |

| 6.8 | Dual oxygen atoms act as H-bond acceptors; zero H-bond donors. |

Table 2: Predictive Solubility Matrix in Standard Organic Solvents

| Solvent | Calculated | Predicted RED | Expected Behavior | |||

| Toluene | 18.0 | 1.4 | 2.0 | 9.4 | ~0.94 | Highly Soluble / Miscible |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.4 | ~0.44 | Fully Miscible |

| Hexane | 14.9 | 0.0 | 0.0 | 12.0 | ~1.20 | Moderately Soluble (Miscibility gap at low temp) |

| Ethanol | 15.8 | 8.8 | 19.4 | 12.7 | ~1.27 | Soluble (H-bond donor interacts with ketone) |

| Water | 15.5 | 16.0 | 42.3 | 36.0 | >3.00 | Poorly Soluble (Phase separation) |

Note:

Experimental Design: The Harmonized Shake-Flask Protocol

While predictive models guide initial solvent selection, empirical validation is mandatory for late-stage process development. High-throughput kinetic solubility assays often underestimate true thermodynamic limits due to metastable supersaturation[2]. Therefore, the shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility, minimizing inter-laboratory variance when standardized protocols are employed[3].

Self-Validating Methodology

To ensure data integrity, the following protocol incorporates a self-validating feedback loop . By measuring the concentration at two distinct time points (24h and 48h), the system internally verifies that thermodynamic equilibrium has been achieved, rather than a transient kinetic state.

Step-by-Step Protocol:

-

Solvent Preparation: Dispense 5.0 mL of the target organic solvent (or binary solvent mixture) into a 15 mL chemically inert glass vial[3].

-

Solute Addition: Add an excess amount of 1-(tetrahydro-2H-pyran-2-yl)ethanone to the vial. (Note: For low-temperature crystallization studies, ensure the amount added exceeds the predicted solubility limit at the target sub-ambient temperature).

-

Initial Dispersion: Agitate the sample using a vortex mixer for exactly 1 minute to ensure homogeneous initial dispersion[3].

-

Thermodynamic Equilibration: Seal the vials tightly and place them in an incubator equipped with a temperature-controlling shaker system[4]. Shake vigorously at the target temperature (e.g., -10°C for isolation studies) with light shielding.

-

Phase Separation: After 24 hours, extract a 1.0 mL aliquot. Centrifuge the aliquot at the exact target temperature to separate the undissolved phase from the saturated liquid phase[3]. Vacuum filtration can also be utilized to remove precipitates[5].

-

Quantification: Dilute the supernatant in a compatible mobile phase and quantify the concentration of 1-(tetrahydro-2H-pyran-2-yl)ethanone using HPLC-UV or LC-MS/MS against a pre-established calibration curve[2].

-

Self-Validation Check: Repeat steps 5 and 6 at the 48-hour mark. Causality Rule: If the concentration variance between the 24h and 48h samples is <5%, thermodynamic equilibrium is confirmed. If variance is >5%, continue incubation to 72 hours[4].

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating shake-flask methodology.

Figure 1: Standardized thermodynamic equilibrium workflow for solubility determination.

Conclusion

Understanding the solubility of 1-(tetrahydro-2H-pyran-2-yl)ethanone requires a synthesis of theoretical physical chemistry and rigorous empirical testing. By leveraging Hansen Solubility Parameters, researchers can intelligently narrow down solvent candidates, avoiding the "trial-and-error" approach that limits drug discovery[4]. Subsequently, applying a self-validating shake-flask method ensures that the quantitative measurement of compound solubility—an ideal early test for process screening[5]—yields robust, scaleable thermodynamic data.

References

-

[4] A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences | Source: tbzmed.ac.ir | 4

-

[3] Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC | Source: nih.gov | 3

-

[2] Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io | Source: protocols.io | 2

-

[5] Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption - BioAssay Systems | Source: bioassaysys.com | 5

-

[1] Measurement of Hansen Solubility Parameters of Human Stratum Corneum - PMC | Source: nih.gov | 1

Sources

- 1. Measurement of Hansen Solubility Parameters of Human Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. bioassaysys.com [bioassaysys.com]

A Comprehensive Guide to the Safe Handling of 1-(Tetrahydro-2H-pyran-4-yl)ethanone for Research and Development Applications

This guide provides an in-depth analysis of the safety protocols and handling procedures for 1-(tetrahydro-2H-pyran-4-yl)ethanone (CAS No. 137052-08-5). Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer a framework for proactive risk mitigation. By understanding the chemical's properties and the causality behind safety measures, laboratory personnel can establish a self-validating system of safety that protects both the individual and the integrity of their research.

Chemical and Physical Profile

1-(Tetrahydro-2H-pyran-4-yl)ethanone is an organic intermediate frequently utilized in medicinal chemistry and synthetic applications.[1] Its physical characteristics are crucial for determining appropriate handling and storage conditions. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₂ | [2] |

| Molecular Weight | 128.17 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| CAS Number | 137052-08-5 | [3][4] |

| Density | 0.996 g/cm³ | [4] |

| Boiling Point | 197.3°C at 760 mmHg | [4] |

| Vapor Pressure | 0.381 mmHg at 25°C | [4] |

| Storage Temperature | Room Temperature |

Hazard Identification and Risk Assessment

A thorough understanding of a chemical's hazards is the foundation of safe laboratory practice. 1-(Tetrahydro-2H-pyran-4-yl)ethanone is classified under the Globally Harmonized System (GHS) with several warnings that necessitate careful handling.

| GHS Classification | Hazard Statement | Implication for Researchers | Source(s) |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Accidental ingestion can lead to significant adverse health effects. | [2] |

| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact can cause inflammation, redness, and discomfort. | [2][4] |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Splashes can result in pain and potential damage to eye tissue. | [2][4] |

| STOT SE, Respiratory (Category 3) | H335: May cause respiratory irritation | Inhalation of vapors or mists can irritate the nose, throat, and lungs. | [2][4] |

The primary risks associated with this compound are irritant and acute toxicity effects upon direct contact, inhalation, or ingestion. The signal word for this substance is "Warning," and the corresponding GHS pictogram is the exclamation mark (GHS07), indicating these specific hazards.[2]

The Hierarchy of Controls: A Proactive Safety Workflow

Effective laboratory safety is not merely about wearing personal protective equipment (PPE). It is a systematic process of risk reduction known as the "Hierarchy of Controls." This framework prioritizes the most effective control measures first. The application of this hierarchy creates a robust and self-validating safety system for handling 1-(tetrahydro-2H-pyran-4-yl)ethanone.

Caption: Hierarchy of Controls for chemical handling.

-

Engineering Controls: The most effective control involves isolating the hazard from the personnel. All operations involving the transfer or manipulation of 1-(tetrahydro-2H-pyran-4-yl)ethanone should be performed within a certified chemical fume hood.[5] This ensures that vapors and aerosols are captured at the source, directly addressing the H335 respiratory irritation hazard. The laboratory should also be equipped with an eyewash station and a safety shower in close proximity to the workstation.[5][6]

-

Administrative Controls: These are the work practices that reduce exposure risk. This includes developing and adhering to Standard Operating Procedures (SOPs), providing thorough chemical safety training, and ensuring clear and accurate labeling of all containers.[7]

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above. It does not eliminate the hazard but provides a final barrier. The required PPE is detailed in the following section.

Standard Operating Procedures (SOPs)

Routine Handling and Dispensing Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Confirm the location of the nearest eyewash station and safety shower.

-

Don PPE: Wear the following mandatory PPE:

-

Eye/Face Protection: Chemical safety goggles that comply with European Standard EN166 or OSHA 29 CFR 1910.133.[5][8]

-

Skin Protection: A lab coat and appropriate protective gloves (e.g., nitrile rubber).[8][9] Always inspect gloves for tears or holes before use.

-

Respiratory Protection: Not typically required when working in a functional fume hood. If irritation is experienced or work must be done outside a hood, a NIOSH/MSHA or EN 149 approved respirator is necessary.[5][8]

-

-

Dispensing: Keep the container tightly closed when not in use.[8] When transferring the liquid, do so slowly to minimize splashing or aerosol generation. Avoid breathing any vapors, mists, or gas.[3][8]

-

Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[5][8] Decontaminate the work surface.

Storage and Chemical Incompatibility

-

Storage Conditions: Store containers in a dry, cool, and well-ventilated place.[5][8][10] Ensure the container is kept tightly closed to prevent the release of vapors.[8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[5][8] Such contact can lead to exothermic reactions, increasing the risk of fire or explosion.

Waste Disposal

-

Dispose of waste contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.[5] Do not allow the product to enter drains.[11]

Emergency Response Protocols

Rapid and correct response during an emergency is critical to mitigating harm.

Spill Containment and Cleanup

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated (only if safe to do so).

-

Contain: Wearing full PPE, cover drains to prevent environmental release.

-

Absorb: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill.[6]

-

Collect: Sweep or scoop up the absorbed material and place it into a suitable, labeled container for chemical waste disposal.[8]

First-Aid Measures for Exposures

The following decision tree outlines the immediate actions required following an exposure event.

Caption: Emergency first-aid decision tree for exposures.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6][8] Remove contact lenses if present and easy to do.[5] Seek medical attention.[5][6][8]

-

Skin Contact: Take off immediately all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes.[5][6][8] Get medical aid if skin irritation develops or persists.[5][8]

-

Inhalation: Remove the individual from exposure and move to fresh air immediately.[5][6][8] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[6][8] Seek medical attention.[5][6][8]

-

Ingestion: Do NOT induce vomiting.[12] Wash out the mouth with water.[6][8] Seek immediate medical attention.[8][12]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[5][8][11]

-

Specific Hazards: Combustion can produce hazardous carbon monoxide and carbon dioxide gases.[5][8] Vapors may be heavier than air and can travel to a source of ignition and flash back.[7]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[5][8]

Conclusion

The safe handling of 1-(tetrahydro-2H-pyran-4-yl)ethanone is contingent on a foundational respect for its chemical hazards and the disciplined application of a multi-layered safety strategy. By prioritizing engineering and administrative controls and supplementing them with appropriate personal protective equipment, researchers can confidently and safely utilize this compound in their work. Adherence to the protocols outlined in this guide will ensure a safe laboratory environment and support the advancement of scientific discovery.

References

-

Material Safety Data Sheet - Pi Chemicals. [Link]

-

1-(Tetrahydro-2H-pyran-4-yl)ethanone - PubChem. [Link]

-

SAFETY DATA SHEET - FooDB (for Tetrahydro-6-methyl-2H-pyran-2-one). [Link]

-

1-(Tetrahydro-2H-pyran-4-yl)ethanone CAS 137052-08-5 - Home Sunshine Pharma. [Link]

-

SAFETY DATA SHEET (Generic). [Link]

-

Material Safety Data Sheet - Tetrahydro-2H-pyran-2-ol - Cole-Parmer. [Link]

-

SAFETY DATA SHEET - Fisher Scientific (for Tetrahydro-4H-pyran-4-one). [Link]

Sources

- 1. 1-(Tetrahydro-2H-pyran-4-yl)ethanone | 137052-08-5 [chemicalbook.com]

- 2. 1-(Tetrahydro-2H-pyran-4-yl)ethanone | C7H12O2 | CID 9877365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(Tetrahydro-2H-pyran-4-yl)ethanone 97% | CAS: 137052-08-5 | AChemBlock [achemblock.com]

- 4. 1-(Tetrahydro-2H-pyran-4-yl)ethanone CAS 137052-08-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. pipharm.com [pipharm.com]

- 9. admin.heubach.com [admin.heubach.com]

- 10. fishersci.com [fishersci.com]

- 11. foodb.ca [foodb.ca]

- 12. file.bldpharm.com [file.bldpharm.com]

Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)ethanone: A Historical and Mechanistic Review

Executive Summary

1-(Tetrahydro-2H-pyran-2-yl)ethanone (commonly referred to as 2-acetyltetrahydropyran) is a critical oxygen-containing heterocyclic building block. 2-Substituted tetrahydropyrans (THPs) are ubiquitous in natural products, synthetic intermediates, and bioactive molecules, making their efficient construction a priority in organic synthesis (1). The synthesis of this specific C2-acetylated moiety has evolved from classical, low-yielding two-step oxidations to highly efficient, atom-economical catalytic processes. This technical guide provides an in-depth review of the historical synthesis routes, mechanistic rationales, and field-proven experimental protocols for generating 1-(tetrahydro-2H-pyran-2-yl)ethanone.

Historical Evolution of Synthesis Strategies

The construction of the C2-acyl THP linkage poses unique challenges due to the stereoelectronic properties of the tetrahydropyran ring and the high reactivity of nucleophilic organometallic reagents.

First-Generation Approaches (Addition-Oxidation) Early syntheses relied on the nucleophilic addition of methylmagnesium bromide (MeMgBr) to tetrahydropyran-2-carboxaldehyde. While straightforward, this method inherently produced a secondary alcohol, 1-(tetrahydro-2H-pyran-2-yl)ethanol, which required a subsequent Swern or Dess-Martin oxidation to yield the target ketone. Direct addition of Grignard reagents to simple esters often led to uncontrollable over-addition, yielding tertiary alcohols.

Second-Generation Approaches (The Weinreb Amide Paradigm) The paradigm shifted with the adoption of the Weinreb amide (N-methoxy-N-methylamide) methodology. By converting tetrahydropyran-2-carboxylic acid into its corresponding Weinreb amide, chemists could perform a direct, one-step Grignard addition. This strategy is frequently utilized in the synthesis of complex pharmaceutical derivatives, such as pyridinylacetamide sodium channel activators (2). The formation of a stable, magnesium-chelated intermediate halts the reaction at the tetrahedral stage, completely suppressing over-addition.

Third-Generation Approaches (Catalytic Annulations) Modern methodologies emphasize atom economy and direct functionalization. Recent advances include the carbonyl ene reaction of 2-methylenetetrahydropyrans under mild Lewis acid catalysis (3) and Prins-type cyclizations (4). These methods allow for the direct construction of the functionalized THP ring from acyclic precursors.

Figure 1. Evolution of synthetic strategies for 1-(tetrahydro-2H-pyran-2-yl)ethanone.

Mechanistic Insights & Causality (E-E-A-T)

The success of the Weinreb amide route is deeply rooted in its mechanistic causality. When MeMgBr attacks the N-methoxy-N-methyltetrahydro-2H-pyran-2-carboxamide, the tetrahedral intermediate does not collapse immediately. Instead, the Mg²⁺ ion forms a rigid, bidentate chelate with both the carbonyl oxygen and the methoxy oxygen.

-

Causality of Temperature Control: This chelate is stable exclusively at low temperatures (typically -78 °C to 0 °C). If the reaction is allowed to warm to room temperature before quenching, the thermal energy overcomes the chelation energy. The intermediate collapses into the ketone in situ, which then rapidly reacts with excess MeMgBr to form an undesired tertiary alcohol.

-

Stereoelectronic Considerations: The C2 position of the THP ring is subject to the generalized anomeric effect. The axial lone pair of the ring oxygen can donate into the

orbital of the C2-C(carbonyl) bond. However, the steric bulk of the acetyl group often leads to a dynamic equilibrium favoring the equatorial conformer in solution, a critical factor when designing stereoselective downstream transformations.

Figure 2. Mechanism of Weinreb amide Grignard addition demonstrating intermediate stability.

Quantitative Data: Comparison of Synthetic Routes

The following table summarizes the quantitative efficiency and operational parameters of the primary synthetic strategies discussed above.

| Synthetic Route | Reagents / Catalyst | Typical Yield | Reaction Time | Over-Addition Risk |

| First-Gen (Oxidation) | MeMgBr, then Swern[O] | 65-75% (over 2 steps) | 12-16 h | High (if using ester) |

| Second-Gen (Weinreb) | HN(OMe)Me·HCl, MeMgBr | 85-95% | 4-6 h | Negligible |

| Third-Gen (Ene Reaction) | 2-Methylenetetrahydropyran, ZnCl₂ | 70-80% | 2-8 h | None |

Self-Validating Experimental Protocols

To ensure high fidelity and reproducibility, the following protocols for the Weinreb amide route incorporate self-validating analytical checkpoints.

Protocol 1: Synthesis of N-Methoxy-N-methyltetrahydro-2H-pyran-2-carboxamide

-

Initiation: Dissolve tetrahydropyran-2-carboxylic acid (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) under an inert argon atmosphere.

-

Validation Check: The solution must remain clear and colorless; moisture will cause premature degradation of the coupling agents.

-

-

Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes to ensure complete free-basing of the amine.

-

Coupling: Add EDCI·HCl (1.2 eq) and HOBt (0.2 eq) portion-wise at 0 °C.

-

Propagation: Allow the reaction to warm to ambient temperature and stir for 6 hours.

-

Validation Check: Perform TLC (Hexanes:EtOAc 1:1). The starting acid (R_f = 0.1, stains broad with bromocresol green) should be completely consumed, replaced by the Weinreb amide (R_f = 0.45, UV inactive but stains dark with KMnO₄).

-

-

Workup: Quench with 1M HCl, extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Grignard Addition to Form 1-(tetrahydro-2H-pyran-2-yl)ethanone

-

Preparation: Dissolve the synthesized Weinreb amide (1.0 eq) in anhydrous THF (0.1 M) and cool to 0 °C in an ice bath.

-

Validation Check: The internal temperature must be strictly maintained at 0 °C to stabilize the subsequent chelated intermediate.

-

-

Nucleophilic Attack: Add Methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O, 1.5 eq) dropwise over 30 minutes.

-

Validation Check: A slight exotherm may be observed. If the solution turns strongly yellow/brown, the temperature has exceeded 5 °C, risking intermediate collapse.

-

-

Maturation: Stir the mixture at 0 °C for 2 hours.

-

Validation Check: Quench a 0.1 mL aliquot in saturated NH₄Cl, extract with EtOAc, and run TLC (Hexanes:EtOAc 3:1). Disappearance of the amide (R_f = 0.35) and appearance of the methyl ketone (R_f = 0.55) confirms reaction completion.

-

-

Quench (Causality Step): Carefully quench the main reaction mixture by slow addition of saturated aqueous NH₄Cl at 0 °C. The acidic aqueous quench breaks the Mg²⁺ chelate, driving the expulsion of N-methoxy-N-methylamine and irreversibly forming the target ketone.

-

Isolation: Extract with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography to yield 1-(tetrahydro-2H-pyran-2-yl)ethanone as a colorless oil.

References

-

Title: Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans Source: RSC Publishing URL: [Link]

-

Title: 2-Methylenetetrahydropyrans: Efficient Partners in the Carbonyl Ene Reaction Source: PMC (PubMed Central) URL: [Link]

-

Title: Alkynyl Prins and alkynyl aza-Prins cyclization processes (SYNTHESIS Review) Source: Thieme / National Science Foundation URL: [Link]

- Title: WO2023049367A1 - Pyridinylacetamide derivatives as sodium channel activators Source: Google Patents URL

Sources

- 1. Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06370D [pubs.rsc.org]

- 2. WO2023049367A1 - Pyridinylacetamide derivatives as sodium channel activators - Google Patents [patents.google.com]

- 3. 2-Methylenetetrahydropyrans: Efficient Partners in the Carbonyl Ene Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

Unlocking the Pharmacological Potential of 1-(Tetrahydro-2H-pyran-2-yl)ethanone Derivatives: A Technical Guide

Executive Summary

The rational design of novel therapeutics increasingly relies on conformationally constrained, oxygen-rich heterocycles to improve metabolic stability and aqueous solubility. Among these, the 1-(tetrahydro-2H-pyran-2-yl)ethanone (2-acetyltetrahydropyran) scaffold has emerged as a highly versatile pharmacophore. The tetrahydropyran (THP) ring provides a stable, hydrogen-bond-accepting core, while the C2-acetyl group serves as a highly reactive synthetic handle for generating diverse libraries of bioactive compounds.

This whitepaper provides an in-depth technical analysis of the biological activities of 1-(tetrahydro-2H-pyran-2-yl)ethanone derivatives, detailing their mechanisms of action, summarizing quantitative efficacy data, and providing self-validating experimental protocols for their synthesis and evaluation.

Structural Rationale & Medicinal Chemistry

As a Senior Application Scientist, I approach scaffold selection by evaluating the balance between lipophilicity (logP) and target affinity. Acyclic ketones often suffer from rapid metabolic degradation and high conformational entropy, which reduces target binding affinity. By incorporating the tetrahydropyran ring, we achieve two critical objectives:

-

Conformational Restriction: The chair conformation of the THP ring locks the spatial orientation of substituents, reducing the entropic penalty upon binding to target proteins.

-

Favorable Physicochemical Properties: The ethereal oxygen in the THP ring acts as a hydrogen bond acceptor, improving aqueous solubility without drastically increasing the polar surface area (PSA).

Derivatization of the C2-acetyl group allows for the synthesis of chalcones, oxime ethers, pyrazoles, and guanylhydrazones[1][2]. These modifications tune the electronic distribution and steric bulk of the molecule, directly dictating its biological target profile.

Key Biological Activities & Mechanistic Pathways

Anticancer and Anti-proliferative Efficacy

Derivatives of THP-ethanones, particularly chalcones and guanylhydrazones, exhibit potent anti-proliferative activities. Research indicates that these compounds induce p53-dependent growth inhibition in human cancer cells[1]. Furthermore, aminoguanidine and guanylhydrazone derivatives synthesized from tetrahydropyran scaffolds have demonstrated powerful cytotoxic activity against leukemia cell lines (e.g., K562), with some derivatives outperforming standard positive controls due to the optimal lipophilicity imparted by the THP ring[2].

Antimicrobial and Antifungal Activity

Oxime ether derivatives of tetrahydropyrans have shown exceptional promise in combating resistant microbial strains. The conversion of the ketone to an O-benzyl oxime ether creates a highly lipophilic vector that easily penetrates the complex cell walls of Staphylococcus aureus (including MRSA) and Candida albicans[3]. The THP ring ensures that the molecule remains soluble enough to reach the target site in aqueous physiological environments.

Anti-inflammatory and Analgesic Properties

Condensation of THP-hydrazines with

Dual mechanistic pathway of THP-pyrazole derivatives in pain and inflammation.

Quantitative Data Summary

The following table synthesizes the quantitative biological data for various classes of 1-(tetrahydro-2H-pyran-2-yl)ethanone and related THP derivatives across multiple therapeutic areas.

| Derivative Class | Primary Biological Target | Observed Activity (IC50 / MIC) | Key Mechanism of Action |

| THP-Guanylhydrazones | Human Leukemia (K562) | IC50: 0.36 - 1.2 µM | Cytotoxicity / Apoptosis induction[2] |

| THP-Oxime Ethers | S. aureus / MRSA | MIC: 1.0 - 6.25 µg/mL | Disruption of bacterial cell wall[3] |

| THP-Chalcones | Solid Tumor Cell Lines | IC50: ~0.61 µM | p53-dependent growth inhibition[1] |

| THP-Pyrazoles | p38 MAPK / CaV2.2 | Nanomolar range (IC50) | Inhibition of pro-inflammatory cytokines[4] |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each critical step includes an analytical checkpoint to confirm causality and prevent the propagation of errors.

Protocol 4.1: Synthesis of THP-Oxime Ether Derivatives

Objective: Convert 1-(tetrahydro-2H-pyran-2-yl)ethanone into a bioactive O-benzyl oxime ether.

-

Oxime Formation:

-

Dissolve 1-(tetrahydro-2H-pyran-2-yl)ethanone (1.0 eq) in absolute ethanol.

-

Add hydroxylamine hydrochloride (1.5 eq) and anhydrous sodium acetate (1.5 eq). Causality: Sodium acetate acts as a mild base to liberate the nucleophilic free amine from the hydrochloride salt without causing base-catalyzed side reactions.

-

Reflux for 2-4 hours.

-

Validation Checkpoint 1: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-inactive ketone spot (visualized via KMnO4 stain) confirms complete conversion.

-

-

Alkylation:

-

Concentrate the mixture in vacuo, extract with Ethyl Acetate, wash with brine, and dry over anhydrous

. Causality: Complete removal of water is critical to prevent hydrolysis of the alkylating agent in the next step. -

Dissolve the crude oxime in anhydrous DMF. Add NaH (1.2 eq) at 0°C, stir for 30 mins, then add benzyl bromide (1.1 eq).

-

Stir at room temperature for 4 hours.

-

-

Purification & Final Validation:

-

Quench with ice water, extract with DCM. Purify via silica gel column chromatography.

-

Validation Checkpoint 2: Confirm product identity and >95% purity via

H-NMR (look for the characteristic benzylic

-

Self-validating synthetic workflow for THP-oxime ether derivatives.

Protocol 4.2: In Vitro Cytotoxicity Evaluation (MTT Assay)

Objective: Evaluate the anti-proliferative activity of synthesized derivatives against K562 cell lines.

-

Cell Seeding: Seed K562 cells in 96-well plates at a density of

cells/well in RPMI-1640 medium supplemented with 10% FBS. Incubate for 24h at 37°C in a 5% -

Compound Treatment: Prepare serial dilutions of the THP derivative in DMSO (final DMSO concentration <0.5% to prevent solvent-induced cytotoxicity). Treat cells for 48 hours. Include a positive control (e.g., Foretinib) and a vehicle control[5].

-

Viability Assessment: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Causality: Viable cells with active metabolism convert MTT into a purple formazan product, providing a direct, quantifiable measure of cell viability.

-

Quantification: Solubilize the formazan crystals with 100 µL of DMSO. Measure absorbance at 570 nm using a microplate reader. Calculate

values using non-linear regression analysis.

References

- 1-(2-Hydroxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)

- Application Notes and Protocols: Reaction of (Tetrahydro-2H-pyran-4-yl)

- anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone Source: Semantic Scholar URL

- Source: NIH (National Institutes of Health)

- Source: NIH (National Institutes of Health)

Sources

- 1. 1-(2-Hydroxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone | 130064-21-0 | Benchchem [benchchem.com]

- 2. Synthesis and Anticancer Activities of Novel Guanylhydrazone and Aminoguanidine Tetrahydropyran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review of Biologically Active Oxime Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

role of 1-(tetrahydro-2H-pyran-2-yl)ethanone in flavor chemistry profiles

The Role of 1-(Tetrahydro-2H-pyran-2-yl)ethanone in Flavor Chemistry Profiles

Abstract This technical guide provides an in-depth analysis of 1-(tetrahydro-2H-pyran-2-yl)ethanone (also known as 2-acetyltetrahydropyran or 2-ATHP), a critical yet often overlooked structural analog in the flavor chemistry of thermally processed foods. While its nitrogen-containing counterpart, 2-acetyl-1-pyrroline (2-AP), is celebrated for the characteristic "roast" and "popcorn" notes of bread crust and aromatic rice, 2-ATHP offers a unique stability profile and complementary sensory attributes. This document details the physicochemical properties, formation mechanisms via Maillard chemistry, sensory thresholds, and synthetic pathways of 2-ATHP, serving as a reference for flavor chemists and food scientists.

Chemical Identity & Physicochemical Properties[1][2][3]

1-(Tetrahydro-2H-pyran-2-yl)ethanone is a cyclic ether ketone. Unlike the unstable pyrroline ring in 2-AP, the saturated tetrahydropyran ring in 2-ATHP confers significant chemical stability against oxidation and polymerization, making it a valuable reference standard and potential flavor modulator.

| Property | Data |

| IUPAC Name | 1-(Tetrahydro-2H-pyran-2-yl)ethanone |

| Common Synonyms | 2-Acetyltetrahydropyran, 2-ATHP, Methyl tetrahydro-2-pyranyl ketone |

| CAS Number | 16626-28-9 (General/Isomeric Mix) |

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in alcohol, propylene glycol; sparingly soluble in water |

| LogP (Predicted) | ~1.2 - 1.5 |

Sensory Profile & Olfactory Mechanisms[3][4][5]

The sensory impact of 2-ATHP is defined by its structural relationship to the potent "cracker-like" odorants generated during the Maillard reaction.

-

Primary Descriptors: Sweet, bready, cracker-like, popcorn, and faintly herbal/ethereal.

-

Secondary Nuances: Roasted nut, jasmine-like (at high dilution), and buttery.

-

Olfactory Threshold:

-

2-ATHP: ~1–5 ppm (estimated in water).

-

Comparison: Significantly higher than 2-acetyl-1-pyrroline (0.1 ppb) and 2-acetyltetrahydropyridine (1 ppb).

-

-

Structure-Activity Relationship (SAR): The substitution of the nitrogen atom (in pyrroline/pyridine) with oxygen (in pyran) results in a dramatic increase in detection threshold (lower potency) and a shift from "intense roasty/amine" to "sweet/ethereal bready." However, the acetyl group at the 2-position remains the critical pharmacophore for the "baked" character.

Sensory Mapping vs. Nitrogen Analogs

| Compound | Heterocycle | Key Descriptors | Stability | Potency |

| 2-Acetyl-1-pyrroline | Pyrroline (N) | Popcorn, Basmati Rice | Very Low (Polymerizes) | High (ppb) |

| 2-Acetyltetrahydropyridine | Piperidine (N) | Cracker, Biscuit | Low to Moderate | High (ppb) |

| 2-Acetyltetrahydropyran | Pyran (O) | Sweet Bread, Herbal | High | Moderate (ppm) |

Formation & Occurrence: The Maillard Pathway[6]

2-ATHP is formed through the thermal degradation of sugars (hexoses) in the absence of amino nitrogen incorporation into the ring, or via the reduction of furan precursors.

Mechanism:

-

Sugar Degradation: Hexoses (Glucose/Fructose) undergo dehydration to form 1-deoxyosones.

-

Cyclization: Further dehydration leads to the formation of 2-acetylfuran .

-

Reduction: In reducing environments (e.g., presence of formic acid or specific reductones), the furan ring is hydrogenated to the tetrahydro- form.

Natural Occurrence:

-

Bread Crust: Identified as a minor component contributing to the "crumb" rather than the "crust" note due to its ethereal nature.

-

Malted Barley: Found in roasted malt profiles.

-

Popcorn: Present alongside 2-acetylpyrazine and 2-AP.[1]

Diagram 1: Formation Pathway of 2-Acetyltetrahydropyran

Caption: Simplified pathway showing the derivation of 2-ATHP from hexose sugars via the 2-acetylfuran intermediate.

Analytical Characterization

Reliable identification of 2-ATHP requires gas chromatography coupled with mass spectrometry (GC-MS).

-

Extraction Method: Simultaneous Distillation-Extraction (SDE) or Solid Phase Microextraction (SPME) using a DVB/CAR/PDMS fiber is recommended for volatile recovery from food matrices.

-

GC Retention: Elutes after 2-acetylfuran on polar columns (e.g., DB-Wax).

-

Mass Spectrum (EI, 70 eV):

-

Base Peak: m/z 43 (Acetyl group, [CH₃CO]⁺).

-

Molecular Ion: m/z 128 ([M]⁺, weak).

-

Key Fragments: m/z 85 ([M - Acetyl]⁺, tetrahydropyranyl cation), m/z 71.

-

Experimental Protocol: Synthesis via Hydrogenation

For researchers requiring high-purity material for sensory standards or spiking studies, the catalytic hydrogenation of 2-acetylfuran is the standard protocol.

Objective: Synthesize 1-(tetrahydro-2H-pyran-2-yl)ethanone from 2-acetylfuran.

Reagents:

-

2-Acetylfuran (CAS 1192-62-7)

-

Palladium on Carbon (Pd/C, 10% loading)

-

Ethanol (Solvent)

-

Hydrogen Gas (H₂)

Protocol:

-

Preparation: Dissolve 10.0 g of 2-acetylfuran in 100 mL of absolute ethanol in a high-pressure hydrogenation vessel.

-

Catalyst Addition: Carefully add 0.5 g of 10% Pd/C catalyst. Caution: Pd/C is pyrophoric; keep wet with solvent.

-

Hydrogenation: Seal the vessel and purge with nitrogen (3x), then hydrogen (3x). Pressurize to 30–50 psi (2–3 bar) H₂.

-

Reaction: Stir vigorously at room temperature (25°C) for 4–6 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 8:2) or GC.[2][3][4]

-

Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with ethanol.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via vacuum distillation (bp ~70–75°C at 15 mmHg) to obtain the colorless liquid product.

Diagram 2: Synthetic Workflow

Caption: Step-by-step synthetic workflow for the laboratory preparation of 2-ATHP.

Regulatory & Safety Status

Unlike its widely regulated nitrogen analogs, 2-ATHP occupies a niche regulatory space.

-

FEMA GRAS Status: As of the most recent publications, 1-(tetrahydro-2H-pyran-2-yl)ethanone does not hold a unique FEMA GRAS number as an isolated flavoring substance. It is typically regulated as a natural constituent of food extracts (e.g., bread, malt) or used as a process flavor intermediate .

-

EU Flavouring Regulation: Listed in the EU Register of Flavouring Substances (FL No. 13.000 series typically for furan derivatives, though specific assignment varies).

-

Safety: Generally regarded as safe at naturally occurring levels found in baked goods.

-

Usage: Primarily used in "Reaction Flavors" or as a stable internal standard for quantifying unstable Maillard products.

References

-

Maillard Reaction & Flavor Chemistry

-

Hodge, J. E. (1953). Dehydrated Foods, Chemistry of Browning Reactions in Model Systems. Journal of Agricultural and Food Chemistry. Link

-

-

Synthesis of Pyran Derivatives

-

Buttery, R. G., et al. (1983).[1] Flavor Chemistry of Bread and Roasted Foods. ACS Symposium Series.

-

- Sensory Properties of Heterocycles: Rowe, D. J. (2005). Chemistry and Technology of Flavors and Fragrances. Blackwell Publishing.

-

Analytical Methods

Sources

Methodological & Application

Application Note: Modular Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)ethanone via Regioselective C-H Lithiation

This Application Note provides a high-precision protocol for the synthesis of 1-(tetrahydro-2H-pyran-2-yl)ethanone (also known as 2-acetyltetrahydropyran) starting from 3,4-dihydro-2H-pyran (DHP) .

Unlike standard esterification or etherification protocols, this synthesis requires the construction of a carbon-carbon bond at the C2 position (the enol ether carbon) of the pyran ring. The guide details a Lithiation-Functionalization-Saturation strategy, which offers superior regiocontrol compared to radical addition methods and is more accessible for laboratory-scale synthesis than industrial hydroformylation.

Introduction & Strategic Analysis

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry (e.g., polyether antibiotics, pheromones). Functionalizing the C2 position of the commercially available 3,4-dihydro-2H-pyran (DHP) presents a specific challenge: the C5=C6 double bond is electron-rich, making it susceptible to electrophilic attack (e.g., protonation) rather than nucleophilic functionalization.

To install an acetyl group at the C2 position (C6 in DHP numbering), we employ a Umpolung strategy . By treating DHP with tert-butyllithium, we selectively deprotonate the vinyl position (C6), converting the electrophilic enol ether into a nucleophilic vinyllithium species. This intermediate traps acetaldehyde to form an allylic alcohol, which is subsequently oxidized and hydrogenated to the target saturated ketone.

Reaction Pathway Visualization

The following diagram illustrates the stepwise transformation logic, highlighting the critical intermediate states.

Figure 1: Strategic workflow for the conversion of DHP to 2-acetyltetrahydropyran via vinyllithium intermediate.

Experimental Protocol

Phase 1: Regioselective Lithiation and Acetaldehyde Addition

Objective: Install the two-carbon handle at the C6 position of DHP. Mechanism: The vinyl proton at C6 is the most acidic (pKa ~40) due to the inductive effect of the adjacent oxygen. t-Butyllithium is required for quantitative deprotonation; n-butyllithium is typically insufficient or leads to side reactions.

Reagents:

-

3,4-Dihydro-2H-pyran (DHP): 1.0 equiv.[1]

-

tert-Butyllithium (1.7 M in pentane): 1.1 equiv.

-

Acetaldehyde (freshly distilled): 1.2 equiv.

-

THF (anhydrous): 0.5 M concentration relative to DHP.

Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Cool the flask to -78 °C (dry ice/acetone bath).

-

Solvent: Cannulate anhydrous THF into the flask.

-

Lithiation: Add tert-butyllithium dropwise via syringe.

-

Critical Safety Note:t-BuLi is pyrophoric. Use extreme caution and proper needle techniques.

-

-

Substrate Addition: Add DHP dropwise to the t-BuLi solution at -78 °C.

-

Deprotonation: Warm the mixture to 0 °C (ice bath) and stir for 30–60 minutes. The solution typically turns yellow, indicating the formation of 6-lithio-3,4-dihydro-2H-pyran [1].

-

Trapping: Cool the mixture back to -78 °C . Add acetaldehyde dropwise.

-

Quench: Stir for 1 hour at -78 °C, then quench with saturated aqueous NH₄Cl.

-

Workup: Warm to room temperature. Extract with Et₂O (3x).[2] Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc) yields 1-(3,4-dihydro-2H-pyran-6-yl)ethanol .

Phase 2: Chemoselective Oxidation

Objective: Convert the allylic alcohol to the enone. Rationale: Manganese Dioxide (MnO₂) is chosen for its high selectivity towards allylic alcohols, avoiding over-oxidation or side reactions with the enol ether double bond.

Protocol:

-

Dissolve the alcohol from Phase 1 in CH₂Cl₂ (0.1 M).

-

Add activated MnO₂ (10–20 equiv.).

-

Stir at room temperature for 12–24 hours. Monitor by TLC.[2]

-

Filter through a pad of Celite to remove manganese salts.

-

Concentrate to yield 1-(3,4-dihydro-2H-pyran-6-yl)ethanone (2-acetyl-3,4-dihydro-2H-pyran).

Phase 3: Catalytic Hydrogenation

Objective: Saturate the C5=C6 double bond to obtain the final tetrahydropyran. Selectivity: Pd/C catalyzes the reduction of the electron-rich enol ether double bond. Under standard conditions, the ketone carbonyl is generally preserved.

Protocol:

-

Dissolve the enone in EtOAc or MeOH.

-

Add 10% Pd/C (5–10 wt% loading).

-

Stir under a hydrogen atmosphere (balloon pressure, ~1 atm) at room temperature.

-

Monitor closely by proton NMR or GC-MS.

-

Endpoint: Disappearance of the vinyl proton signal (~5-6 ppm).

-

-

Filter through Celite and concentrate.

-

Final Purification: Distillation (vacuum) or flash chromatography.

Data Summary & Process Parameters

| Parameter | Specification | Notes |

| Starting Material | 3,4-Dihydro-2H-pyran (CAS 110-87-2) | Must be dry; store over sieves. |

| Key Reagent | tert-Butyllithium | Pyrophoric. Handle under inert atmosphere. |

| Lithiation Temp | -78 °C | Warming is crucial for metallation kinetics [1]. |

| Intermediate 1 | 1-(3,4-dihydro-2H-pyran-6-yl)ethanol | Allylic alcohol; acid sensitive. |

| Intermediate 2 | 2-acetyl-3,4-dihydro-2H-pyran | Enone; UV active. |

| Final Yield | 45–60% (Overall) | Dependent on lithiation efficiency. |

Troubleshooting & Critical Controls

Lithiation Efficiency

The most common failure mode is incomplete lithiation.

-

Symptom: Recovery of starting DHP or low yield of alcohol.

-

Solution: Ensure the "warm-up" step to 0 °C is performed. The vinyl proton of DHP is not acidic enough to be removed quantitatively at -78 °C within a short timeframe. The color change to yellow is a visual indicator of the vinyllithium species [1].

Stability of Intermediates

The enol ether functionality in DHP and the intermediates is acid-sensitive.

-

Control: Ensure all glassware is base-washed or neutral. Use triethylamine (1%) in chromatography eluents if degradation is observed on silica gel.

-

Quench: Use buffered NH₄Cl or NaHCO₃ for quenching; avoid strong acids.

Hydrogenation Selectivity

While Pd/C is standard, over-reduction of the ketone to the alcohol (1-(tetrahydro-2H-pyran-2-yl)ethanol) is possible if the reaction runs too long.

-

Control: Stop the reaction immediately upon consumption of the alkene. If over-reduction occurs, a mild Swern oxidation can restore the ketone.

Alternative Routes (Contextual)

While the lithiation route is preferred for laboratory precision, two other pathways exist:

-

Hydroformylation (Industrial):

-

Method: DHP + CO/H₂ + Rh catalyst

2-formyltetrahydropyran -

Pros: Atom economical.[1]

-

Cons: Requires high-pressure autoclaves; regioselectivity (2- vs 3-formyl) depends heavily on the ligand [2].

-

-

Nitrile Synthesis:

-

Method: DHP + HCl

2-chlorotetrahydropyran -

Pros: Avoids t-BuLi.

-

Cons: Use of toxic cyanides; 2-chlorotetrahydropyran is unstable and a potent alkylating agent.

-

References

-

Boeckman, R. K.; Bruza, K. J. "Regiospecific Lithiation of 3,4-Dihydro-2H-pyran. A Convenient Synthesis of 6-Substituted Dihydropyrans." Journal of Organic Chemistry, 1979 , 44(26), 4781–4784.

- Briet, B.; Seiche, W. "Hydroformylation of Dihydropyrans." Synthesis, 2001, 1, 1–36.

-

Sigma-Aldrich. "3,4-Dihydro-2H-pyran Product Information & Safety Data Sheet."

-

BenchChem. "Technical Guide to the Synthesis of 3,4-dihydro-2H-pyran Derivatives."

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of 1-(tetrahydro-2H-pyran-2-yl)ethanone

Introduction: The Significance of 1-(tetrahydro-2H-pyran-2-yl)ethanol in Synthetic Chemistry

The reduction of ketones to their corresponding alcohols is a fundamental transformation in organic synthesis, pivotal to the construction of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and fragrances. The target molecule of this guide, 1-(tetrahydro-2H-pyran-2-yl)ethanone, is a key intermediate whose reduction product, 1-(tetrahydro-2H-pyran-2-yl)ethanol, incorporates the ubiquitous tetrahydropyran (THP) motif. The THP ring is a privileged scaffold found in numerous natural products and bioactive compounds. The stereoselective synthesis of substituted tetrahydropyrans is therefore of significant interest to the drug development community.

Catalytic hydrogenation stands out as a preferred method for this transformation due to its high efficiency, atom economy, and the potential for stereocontrol. This guide provides an in-depth exploration of various catalytic hydrogenation protocols for the conversion of 1-(tetrahydro-2H-pyran-2-yl)ethanone to 1-(tetrahydro-2H-pyran-2-yl)ethanol, offering researchers a comprehensive resource for selecting and optimizing reaction conditions. We will delve into the mechanistic underpinnings of this reaction and present detailed, field-proven protocols using common heterogeneous catalysts.

Mechanistic Insights: The Horiuti-Polanyi Pathway in Ketone Hydrogenation

The catalytic hydrogenation of ketones over heterogeneous metal catalysts, such as Palladium (Pd), Platinum (Pt), and Nickel (Ni), is generally understood to proceed via the Horiuti-Polanyi mechanism.[1] This surface-mediated pathway involves a series of well-defined steps that explain the catalytic cycle and the stereochemical outcome of the reaction.

The key stages of the mechanism are:

-

Adsorption of Reactants: Both molecular hydrogen (H₂) and the ketone substrate, 1-(tetrahydro-2H-pyran-2-yl)ethanone, adsorb onto the surface of the metal catalyst. The catalyst's surface possesses active sites with residual bonding capacity that facilitate this interaction.[2]

-

Dissociation of Hydrogen: The strong H-H bond in molecular hydrogen is cleaved upon adsorption, leading to the formation of two metal-hydride (M-H) bonds on the catalyst surface.[1][2]

-

Coordination of the Carbonyl Group: The ketone coordinates to the metal surface through its carbonyl group. This interaction polarizes the C=O bond, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

-

Sequential Hydrogen Transfer: The reduction proceeds through a stepwise transfer of the surface-bound hydrogen atoms to the carbonyl group. The first hydrogen atom is transferred to the carbonyl carbon, forming a new C-H bond and a metal-bound alkoxide intermediate. Subsequently, a second hydrogen atom is transferred to the oxygen atom, yielding the final alcohol product, 1-(tetrahydro-2H-pyran-2-yl)ethanol.[1]

-

Desorption of the Product: The resulting alcohol has a lower affinity for the catalyst surface compared to the starting ketone and desorbs, regenerating the active site for the next catalytic cycle.[2]

This mechanistic understanding is crucial for optimizing reaction conditions. For instance, the choice of catalyst can influence the rate of hydrogen dissociation and the strength of substrate adsorption, thereby affecting the overall reaction efficiency and selectivity.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the catalytic hydrogenation of 1-(tetrahydro-2H-pyran-2-yl)ethanone using three commonly employed heterogeneous catalysts. These protocols are designed to be self-validating, with clear instructions for reaction setup, monitoring, and product isolation.

Protocol 1: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation

Palladium on carbon is a versatile and widely used catalyst for hydrogenation reactions due to its high activity and selectivity.[3] It is particularly effective for the reduction of ketones under mild conditions.[3]

Materials:

-

1-(tetrahydro-2H-pyran-2-yl)ethanone

-

10% Palladium on activated carbon (Pd/C)

-

Ethanol (reagent grade)

-

Hydrogen gas (high purity)

-

Inert gas (Nitrogen or Argon)

-

Celite®

Procedure:

-

Reaction Setup: To a suitable hydrogenation vessel (e.g., a Parr shaker flask or a round-bottom flask equipped with a hydrogen balloon), add 1-(tetrahydro-2H-pyran-2-yl)ethanone (1.0 eq).

-

Solvent Addition: Add ethanol to dissolve the substrate (concentration typically 0.1-0.5 M).

-

Catalyst Addition: Under a stream of inert gas, carefully add 10% Pd/C (5-10 mol% Pd). Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.

-

Hydrogenation: Securely attach the vessel to the hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas (repeat 3 times) to ensure an inert atmosphere has been replaced with hydrogen. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm or 15-60 psi).

-

Reaction Monitoring: Commence vigorous stirring or shaking at room temperature. Monitor the reaction progress by TLC or GC-MS by periodically taking aliquots from the reaction mixture. The reaction is typically complete within 2-12 hours.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Catalyst Removal: Dilute the reaction mixture with ethanol and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.

-

Product Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-(tetrahydro-2H-pyran-2-yl)ethanol.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

Protocol 2: Platinum(IV) Oxide (PtO₂, Adams' Catalyst) Catalyzed Hydrogenation

Platinum(IV) oxide is a highly effective catalyst for the hydrogenation of a wide range of functional groups, including ketones.[4] It is often used when other catalysts show lower activity.

Materials:

-

1-(tetrahydro-2H-pyran-2-yl)ethanone

-

Platinum(IV) oxide (PtO₂)

-

Ethyl acetate or Glacial acetic acid (reagent grade)

-

Hydrogen gas (high purity)

-

Inert gas (Nitrogen or Argon)

-

Celite®

Procedure:

-

Reaction Setup: In a hydrogenation vessel, dissolve 1-(tetrahydro-2H-pyran-2-yl)ethanone (1.0 eq) in ethyl acetate or glacial acetic acid (0.1-0.5 M). Note: Acetic acid can sometimes accelerate the hydrogenation of ketones.

-

Catalyst Addition: Add PtO₂ (1-5 mol%) to the solution.

-

Hydrogenation: Connect the vessel to the hydrogenation apparatus. Purge the system by evacuating and backfilling with hydrogen gas three times. Pressurize the vessel with hydrogen (typically 3-5 atm or 45-75 psi).

-

Reaction Monitoring: Begin vigorous stirring. The reaction is often exothermic. Monitor the reaction progress by TLC or GC-MS. The reaction is generally complete within 1-8 hours.

-

Work-up: After the reaction is complete, vent the hydrogen and flush the system with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the filter cake thoroughly with the reaction solvent.

-

Product Isolation: If using ethyl acetate, concentrate the filtrate under reduced pressure. If using acetic acid, carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate before extracting the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purification: Purify the crude 1-(tetrahydro-2H-pyran-2-yl)ethanol by flash column chromatography if required.

Protocol 3: Raney® Nickel Catalyzed Hydrogenation

Raney® Nickel is a cost-effective and highly active catalyst for the hydrogenation of various functional groups, including ketones.[5][6] It is particularly useful for large-scale reductions.

Materials:

-

1-(tetrahydro-2H-pyran-2-yl)ethanone

-

Raney® Nickel (active, in a slurry, typically in water or ethanol)

-

Methanol or Ethanol (reagent grade)

-

Hydrogen gas (high purity)

-

Inert gas (Nitrogen or Argon)

-

Celite®

Procedure:

-

Catalyst Preparation: Caution: Active Raney® Nickel is pyrophoric and must be handled under a liquid (e.g., water or ethanol) at all times. In a fume hood, carefully wash the required amount of Raney® Nickel slurry with the reaction solvent (methanol or ethanol) to remove the storage liquid.

-

Reaction Setup: To a hydrogenation vessel, add the washed Raney® Nickel slurry. Then, add a solution of 1-(tetrahydro-2H-pyran-2-yl)ethanone (1.0 eq) in methanol or ethanol (0.1-0.5 M).

-

Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Flush the system with hydrogen gas by evacuating and backfilling three times. Pressurize the vessel to the desired hydrogen pressure (typically 3-10 atm or 45-150 psi).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) to increase the reaction rate. Monitor the consumption of hydrogen and the reaction progress by TLC or GC-MS.

-

Work-up: Once the reaction is complete, cool the vessel to room temperature, carefully vent the hydrogen, and purge with an inert gas.

-

Catalyst Removal: Allow the Raney® Nickel to settle. Carefully decant the supernatant. Add more solvent to the catalyst, stir, and decant again. Combine the decanted solutions. Alternatively, for complete removal, filter the reaction mixture through a pad of Celite®. Caution: The filter cake containing Raney® Nickel should not be allowed to dry as it can ignite spontaneously. Keep it wet and dispose of it properly.

-

Product Isolation: Concentrate the combined filtrates under reduced pressure to obtain the crude 1-(tetrahydro-2H-pyran-2-yl)ethanol.

-

Purification: Purify the crude product by distillation or flash column chromatography as needed.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst can significantly impact the outcome of the hydrogenation reaction. The following table summarizes typical reaction parameters and expected outcomes for the different catalytic systems described.

| Catalyst | Typical Catalyst Loading (mol%) | Hydrogen Pressure (atm) | Temperature (°C) | Typical Solvent | Typical Reaction Time (h) | Expected Yield |

| 10% Pd/C | 5 - 10 | 1 - 4 | 20 - 40 | Ethanol, Methanol | 2 - 12 | High |

| PtO₂ | 1 - 5 | 3 - 5 | 20 - 30 | Ethyl Acetate, Acetic Acid | 1 - 8 | Very High |

| Raney® Ni | 10 - 50 (w/w) | 3 - 10 | 20 - 60 | Ethanol, Methanol | 4 - 24 | High |

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the catalytic hydrogenation of 1-(tetrahydro-2H-pyran-2-yl)ethanone.

Caption: General workflow for the catalytic hydrogenation of 1-(tetrahydro-2H-pyran-2-yl)ethanone.

Conclusion and Future Perspectives

The catalytic hydrogenation of 1-(tetrahydro-2H-pyran-2-yl)ethanone to 1-(tetrahydro-2H-pyran-2-yl)ethanol is a robust and efficient transformation that can be achieved using a variety of common heterogeneous catalysts. The choice between Palladium on carbon, Platinum(IV) oxide, and Raney® Nickel will depend on factors such as desired reaction rate, cost, and scale of the synthesis. The protocols provided herein offer a solid foundation for researchers to successfully perform this reduction.

Future research in this area may focus on the development of more sustainable and reusable catalysts, as well as the exploration of enantioselective hydrogenation methods to control the stereochemistry at the newly formed chiral center. Such advancements will further enhance the utility of this important synthetic transformation in the development of novel therapeutics and other valuable chemical entities.

References

-

Aldehyde/Ketone → Alcohol with H₂ over Pd, Pt, or Ni. (n.d.). Retrieved from [Link]

-

Hydrogenation with Heterogeneous Catalysts. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

-

Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline. (2008). National Institutes of Health. Retrieved from [Link]

-

Hydrogenation without a transition-metal catalyst: on the mechanism of the base-catalyzed hydrogenation of ketones. (2002). PubMed. Retrieved from [Link]

-

Catalytic Hydrogenation Reaction & Mechanism. (n.d.). Study.com. Retrieved from [Link]

-

Handbook of heterogeneous catalytic hydrogenation for organic synthesis. (1999). Retrieved from [Link]

-

tetrahydropyran. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Palladium on carbon. (n.d.). Wikipedia. Retrieved from [Link]

-

Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Master Organic Chemistry. Retrieved from [Link]

-

Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. (2012, February 10). National Institutes of Health. Retrieved from [Link]

-

Recent Advances of Pd/C-Catalyzed Reactions. (2021, September 7). MDPI. Retrieved from [Link]

-

The Art of Heterogenous Catalytic Hydrogenation Part 2. (n.d.). University of Illinois. Retrieved from [Link]

-

Facile preparation of a highly functionalized tetrahydropyran by catalytic hydrogenation of an oxazoline. (2008, September 19). PubMed. Retrieved from [Link]

-

Reduction of Carbonyl Compounds and Acid Chlorides Through Catalytic Hydrogenation. (2020, May 23). Chemistry LibreTexts. Retrieved from [Link]

-

Raney Nickel Reduction Mechanism. (2021, June 22). YouTube. Retrieved from [Link]

- Palladium Catalysts Supported on Carbon for Hydrogenation of Aromatic Hydrocarbons. (n.d.). Google Patents.

-

Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015, August 29). Retrieved from [Link]

-

Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. (2020, February 14). MDPI. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Copper-catalyzed asymmetric hydrogenation of 2-substituted ketones via dynamic kinetic resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalytic Hydrogenation [sciencemaniachem.com]

- 4. espublisher.com [espublisher.com]

- 5. researchgate.net [researchgate.net]

- 6. RU2605427C1 - Method for reduction of branched ketones - Google Patents [patents.google.com]

Oxidation of 1-(Tetrahydro-2H-pyran-2-yl)ethanone to Tetrahydro-2H-pyran-2-carboxylic Acid: Application Note & Protocol

Strategic Overview

Tetrahydro-2H-pyran-2-carboxylic acid is a highly valuable heterocyclic building block utilized extensively in the synthesis of biologically active pharmaceutical ingredients[1]. While some synthetic routes rely on the catalytic hydrogenation of 3,4-dihydro-2H-pyran-2-carboxylic acid precursors[2], the direct oxidative cleavage of 1-(tetrahydro-2H-pyran-2-yl)ethanone via the haloform reaction provides a highly scalable, cost-effective, and robust alternative.

This application note details the transformation of the methyl ketone precursor to the corresponding carboxylic acid using sodium hypochlorite (NaOCl) under strongly basic conditions. Designed for drug development professionals and synthetic chemists, this guide emphasizes mechanistic causality, in-process controls, and self-validating experimental techniques to ensure high yield and purity.

Mechanistic Causality & Regioselectivity

The haloform reaction is a classic method for the exhaustive halogenation and subsequent cleavage of methyl ketones[3]. For 1-(tetrahydro-2H-pyran-2-yl)ethanone, the reaction presents a unique regioselectivity challenge: the molecule possesses two enolizable alpha-positions (the methyl group and the C2 position of the tetrahydropyran ring).

The success of this protocol relies on three distinct chemical principles:

-

Kinetic Enolization: The methyl group is sterically unhindered compared to the secondary C2 carbon of the THP ring. Under basic conditions, deprotonation occurs preferentially at the methyl site[4].

-

Thermodynamic pKa Shift: Once the first chlorine atom is transferred from the hypohalite to the methyl group, the strong electron-withdrawing effect of the halogen drastically lowers the pKa of the remaining methyl protons[5]. This ensures that the second and third halogenations occur exclusively and rapidly at the methyl site, forming a 2,2,2-trichloro-1-(tetrahydro-2H-pyran-2-yl)ethan-1-one intermediate.

-

Nucleophilic Acyl Substitution: The resulting trichloromethyl group (-CCl₃) is an exceptional leaving group. Hydroxide attack at the carbonyl carbon forms a tetrahedral intermediate that collapses, cleaving the C-C bond to expel the trichloromethyl anion[5]. Rapid proton transfer yields the water-soluble sodium tetrahydro-2H-pyran-2-carboxylate and chloroform (CHCl₃)[3].

Mechanistic pathway of the haloform oxidation of 1-(tetrahydro-2H-pyran-2-yl)ethanone.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected outcomes for the optimized protocol.

| Parameter | Specification / Value | Rationale |

| Starting Material | 1-(tetrahydro-2H-pyran-2-yl)ethanone | Precursor methyl ketone. |

| Oxidant | NaOCl (10-12% aq. solution), 3.5 - 4.0 eq. | Excess required for 3x halogenation + oxidation. |

| Base | NaOH (2.0 M aq.), 1.5 eq. | Promotes initial enolization and nucleophilic cleavage. |

| Reaction Temperature | 0 °C to 10 °C (Addition phase) | Prevents exothermic runaway and ring degradation. |

| Quenching Agent | Na₂SO₃ (aq) | Reduces unreacted hypochlorite prior to acidification. |

| Target Product | Tetrahydro-2H-pyran-2-carboxylic acid | Isolated as a stable organic acid. |

| Typical Yield | 75% – 85% | Varies slightly based on extraction efficiency. |

Self-Validating Experimental Protocol

Note: This reaction generates chloroform (CHCl₃) as a byproduct. All operations must be conducted in a well-ventilated fume hood.

Stage 1: Exhaustive Halogenation & Cleavage

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and an internal temperature probe, add 1-(tetrahydro-2H-pyran-2-yl)ethanone (1.0 equivalent) and a 2.0 M aqueous solution of NaOH (1.5 equivalents).

-

Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

-

Oxidant Addition: Begin the dropwise addition of commercial NaOCl solution (10-12% active chlorine, 3.5 equivalents).

-

Causality: The halogenation process is highly exothermic. The addition rate must be strictly controlled to maintain the internal temperature below 10 °C. Elevated temperatures can lead to non-specific oxidation or ring-opening of the tetrahydropyran core.

-

-

Maturation: Once the addition is complete, remove the ice bath and allow the biphasic mixture to warm to room temperature. Stir vigorously for 2–3 hours.

Stage 2: Quenching & Pre-Extraction

-

Quenching: Cool the mixture back to 5 °C and slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃).

-

Self-Validation (Critical Safety Step): Spot the reaction mixture onto starch-iodide indicator paper. The paper must remain white. A blue/black color indicates residual hypochlorite, requiring additional Na₂SO₃. Causality: Failing to quench excess NaOCl will result in the release of highly toxic chlorine gas (Cl₂) during the subsequent acidification step.

-

Pre-Extraction: Transfer the quenched mixture to a separatory funnel and extract twice with dichloromethane (DCM).

-

Causality: At this highly basic pH (>12), the target product exists as the water-soluble sodium carboxylate. The DCM extraction selectively removes the chloroform byproduct and any unreacted organic impurities, effectively purifying the product while it remains safely in the aqueous phase. Discard the DCM layers into a halogenated waste container.

-

Stage 3: Acidification & Isolation

-

Acidification: Return the aqueous layer to an Erlenmeyer flask. While stirring and cooling in an ice bath, carefully add concentrated HCl (37%) dropwise until the solution reaches pH 2.

-

Self-Validation: Confirm the pH using universal indicator paper. The solution may become cloudy as the free carboxylic acid precipitates or forms an emulsion.

-

-

Product Extraction: Extract the acidified aqueous layer with ethyl acetate (EtOAc) three times.

-

Drying & Concentration: Combine the organic EtOAc layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield tetrahydro-2H-pyran-2-carboxylic acid as a viscous oil or low-melting solid.

Step-by-step experimental workflow for the synthesis and isolation of THP-2-carboxylic acid.

References

- Synthesis of Tetrahydropyran-2-Carboxylic Acid (6)

- Enantioselective Synthesis of (S)

- Source: SATHEE (iitk.ac.in)

- Haloform Reaction of Methyl Ketones Source: Master Organic Chemistry URL

- Haloform reaction Source: Wikipedia URL

Sources

Precision Functionalization of 2-Acetyltetrahydropyran: Stereocontrol & Protocols

Application Note | ID: AN-THP-024 | Version 2.1

Abstract

2-Acetyltetrahydropyran (2-ATHP) serves as a critical chiral pool scaffold in the synthesis of polyether antibiotics (e.g., lasonolide, neopeltolide) and fragment-based drug discovery. Its utility lies in the C2-stereocenter, which can direct the formation of adjacent stereocenters on the acetyl side chain with high fidelity. This Application Note details optimized protocols for the chemo- and stereoselective functionalization of 2-ATHP, focusing on diastereoselective reduction, Grignard addition, and reductive amination. We provide mechanistic insights based on the Felkin-Anh model to enable predictable stereochemical outcomes.

Stereochemical Foundation: The Chiral Switch

The reactivity of 2-ATHP is governed by the existing stereocenter at C2. Functionalization of the exocyclic ketone creates a new stereocenter, the configuration of which is dictated by the conformation of the tetrahydropyran ring.

-

Conformational Lock: The acetyl group at C2 predominantly adopts an equatorial orientation to minimize 1,3-diaxial interactions with the ring protons.

-

Felkin-Anh Control: The tetrahydropyran ring oxygen acts as the "Large" group (L) due to the

orbital participation. The ring methylene (C3) acts as the "Medium" group (M), and the C2 proton is the "Small" group (S). -

Nucleophilic Trajectory: Nucleophiles preferentially attack the carbonyl from the face anti to the ring oxygen (the Large group) according to the Bürgi-Dunitz trajectory.[1][2]

Stereochemical Decision Tree

The following diagram illustrates the divergent pathways for accessing specific diastereomers.

Figure 1: Stereochemical control map for 2-ATHP functionalization. Non-chelating conditions favor the anti-isomer via Felkin-Anh transition states.

Module A: Diastereoselective Reduction

Reduction of the ketone moiety generates a secondary alcohol.[3] The choice of reducing agent determines the diastereomeric ratio (dr).

Protocol A1: Felkin-Anh Controlled Reduction (Anti-Selective)